Ac-YR[CEHdFRWC]-NH2
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Overview
Description
The compound Ac-YR[CEHdFRWC]-NH2 is a synthetic peptide with a specific sequence of amino acids. This peptide is designed to have unique structural and functional properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine. The peptide sequence includes acetylation at the N-terminus and amidation at the C-terminus, which can enhance its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-YR[CEHdFRWC]-NH2 involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin support.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Removal of protecting groups from the amino acids after each coupling step.
Cyclization: Formation of a cyclic structure through disulfide bond formation between cysteine residues.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ac-YR[CEHdFRWC]-NH2 can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Replacement of specific amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific amino acid derivatives during SPPS.
Major Products Formed
Oxidation: Cyclic peptides with disulfide bonds.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with altered sequences.
Scientific Research Applications
Ac-YR[CEHdFRWC]-NH2 has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in cellular signaling and protein-protein interactions.
Medicine: Explored as a potential therapeutic agent for conditions like obesity and metabolic disorders due to its activity on melanocortin receptors.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Ac-YR[CEHdFRWC]-NH2 involves its interaction with specific molecular targets, such as melanocortin receptors. The peptide binds to these receptors, triggering a cascade of intracellular signaling pathways that regulate various physiological processes, including energy balance and appetite control. The cyclic structure of the peptide enhances its binding affinity and stability, making it a potent agonist for these receptors .
Comparison with Similar Compounds
Similar Compounds
Ac-YR[CEHFRWC]-NH2: A similar peptide with a slight variation in the sequence.
Ac-YR[CEHdFRWC]SPPKD-NH2: Another variant with additional amino acids.
Uniqueness
Ac-YR[CEHdFRWC]-NH2 is unique due to its specific sequence and structural modifications, which confer high stability and potent biological activity. Its ability to selectively target melanocortin receptors distinguishes it from other peptides with similar sequences .
Properties
Molecular Formula |
C60H79N19O13S2 |
---|---|
Molecular Weight |
1338.5 g/mol |
IUPAC Name |
3-[(4S,7R,10S,13S,16S,19R,22S)-22-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-4-carbamoyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid |
InChI |
InChI=1S/C60H79N19O13S2/c1-32(80)71-43(24-34-15-17-37(81)18-16-34)54(88)72-41(14-8-22-68-60(64)65)52(86)79-48-30-94-93-29-47(50(61)84)78-56(90)45(25-35-27-69-39-12-6-5-11-38(35)39)76-51(85)40(13-7-21-67-59(62)63)73-55(89)44(23-33-9-3-2-4-10-33)75-57(91)46(26-36-28-66-31-70-36)77-53(87)42(74-58(48)92)19-20-49(82)83/h2-6,9-12,15-18,27-28,31,40-48,69,81H,7-8,13-14,19-26,29-30H2,1H3,(H2,61,84)(H,66,70)(H,71,80)(H,72,88)(H,73,89)(H,74,92)(H,75,91)(H,76,85)(H,77,87)(H,78,90)(H,79,86)(H,82,83)(H4,62,63,67)(H4,64,65,68)/t40-,41-,42+,43-,44-,45+,46-,47+,48+/m0/s1 |
InChI Key |
FEKXKTLLBDRSQH-XVRHLUALSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]2CSSC[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC2=O)CCC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N |
Origin of Product |
United States |
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